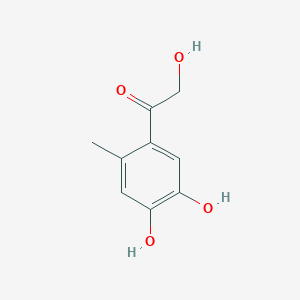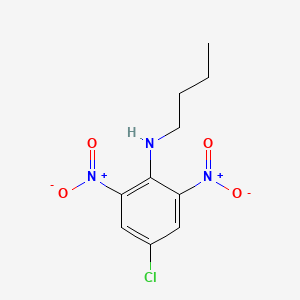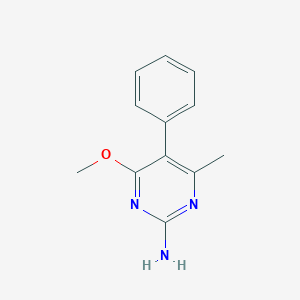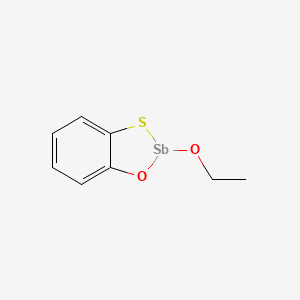![molecular formula C19H14N2O7 B14581135 2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 61391-03-5](/img/structure/B14581135.png)
2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxy and nitrophenyl groups attached to a cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and 2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on biological systems. Specific pathways and targets may include enzymes and receptors involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(2-hydroxyphenyl)methylidene]cyclopentan-1-one
- 2,5-Bis[(3-nitrophenyl)methylidene]cyclopentan-1-one
- 2,5-Bis[(2-hydroxy-4-nitrophenyl)methylidene]cyclopentan-1-one
Uniqueness
2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the hydroxy and nitro groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
61391-03-5 |
|---|---|
Molecular Formula |
C19H14N2O7 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2,5-bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N2O7/c22-17-13(9-11-3-1-5-15(18(11)23)20(25)26)7-8-14(17)10-12-4-2-6-16(19(12)24)21(27)28/h1-6,9-10,23-24H,7-8H2 |
InChI Key |
QKOCOOJSIWHLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C(=O)C1=CC3=C(C(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


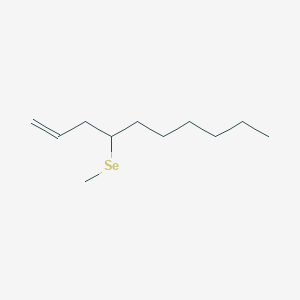
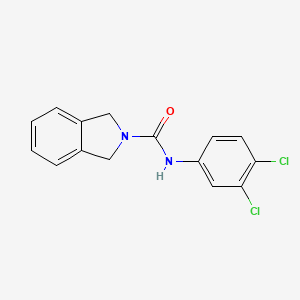
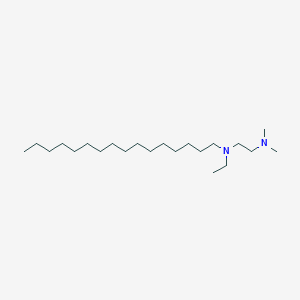
![4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14581087.png)
![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)
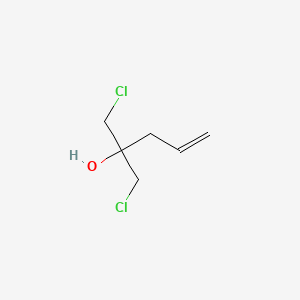
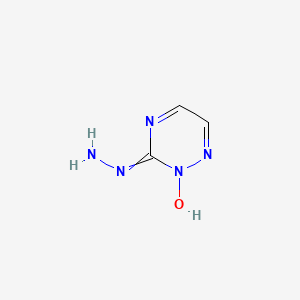
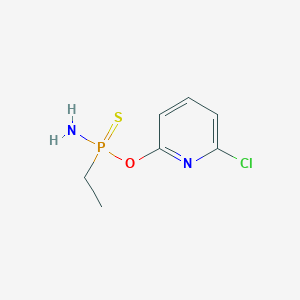
![Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14581131.png)
